2-(quinolin-2-ylsulfanyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(quinolin-2-ylsulfanyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline ring, a sulfanyl group, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(quinolin-2-ylsulfanyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Quinoline Derivative: The initial step involves the synthesis of a quinoline derivative, which can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.
Introduction of Sulfanyl Group: The quinoline derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group at the 2-position of the quinoline ring.
Hydrazide Formation: The resulting compound is further reacted with hydrazine or a hydrazine derivative to form the hydrazide linkage.
Condensation Reaction: Finally, the hydrazide compound undergoes a condensation reaction with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(quinolin-2-ylsulfanyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide linkage can be reduced to form corresponding amines.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(quinolin-2-ylsulfanyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the quinoline ring.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(quinolin-2-ylsulfanyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. The hydrazide linkage may also interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(quinolin-2-ylsulfanyl)acetohydrazide
- 2-(quinolin-2-ylsulfanyl)acetaldehyde
- (quinolin-2-ylsulfanyl)-acetic acid
Uniqueness
2-(quinolin-2-ylsulfanyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is unique due to the presence of the trimethoxyphenyl group, which imparts additional chemical properties and potential biological activities. This compound’s structure allows for diverse chemical modifications, making it a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
2-quinolin-2-ylsulfanyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-26-17-10-14(11-18(27-2)21(17)28-3)12-22-24-19(25)13-29-20-9-8-15-6-4-5-7-16(15)23-20/h4-12H,13H2,1-3H3,(H,24,25)/b22-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKYMJZFJHIJIJ-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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